2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
Descripción
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c1-2-27-16-6-4-3-5-14(16)19(25)20-11-18-22-21-17-8-7-15(23-24(17)18)13-9-10-26-12-13/h3-10,12H,2,11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZRARANVXDDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into the synthesis, biological evaluations, and specific activities of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the triazolo-pyridazine core followed by the introduction of ethylthio and benzamide substituents. The process may utilize various reagents and conditions to achieve the desired purity and yield.
Biological Evaluation
The biological activity of 2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide has been assessed through various in vitro assays. Below are key findings from recent studies:
Anticancer Activity
Research has demonstrated that compounds similar to 2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide exhibit significant cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values :
- A549: 1.06 ± 0.16 μM
- MCF-7: 1.23 ± 0.18 μM
- HeLa: 2.73 ± 0.33 μM
These values indicate a potent inhibitory effect comparable to established drugs like Foretinib (IC50 = 0.090 μM) .
The mechanism by which this compound exerts its anticancer effects involves inhibition of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. The ability to induce apoptosis in cancer cells was also noted, with late apoptosis being observed in A549 cells treated with the compound .
Case Studies
Several case studies have highlighted the effectiveness of triazolo-pyridazine derivatives in clinical settings:
- Case Study 1 : A study focusing on a related triazolo-pyridazine compound showed promising results in reducing tumor size in xenograft models.
- Case Study 2 : Clinical trials involving similar compounds reported improvements in patient outcomes with specific types of cancers resistant to traditional therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications to the thiophene ring or the benzamide moiety can significantly affect biological activity and selectivity towards cancer cells.
Comparación Con Compuestos Similares
Key Structural Variations
The target compound differs from its analogs primarily in two regions:
Position 6 Substituent : The thiophen-3-yl group replaces smaller or electronically distinct substituents (e.g., chloro, methyl).
Comparative Analysis Table
*Predicted using fragment-based methods.
Substituent Impact Analysis
- Thiophen-3-yl vs. Chloro, being smaller and electron-withdrawing, may reduce steric hindrance but limit interaction with aromatic residues . Thiophene’s higher lipophilicity (logP +0.7 vs. chloro) could improve membrane permeability but may reduce aqueous solubility.
Ethylthio vs. Unsubstituted Benzamide :
- The ethylthio group increases metabolic stability compared to esters or primary amines, as thioethers resist hydrolysis. This modification may extend half-life in vivo .
Q & A
Q. What are the key synthetic pathways for synthesizing 2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide?
The synthesis typically involves multi-step reactions:
Core formation : Construction of the [1,2,4]triazolo[4,3-b]pyridazine scaffold via cyclization of hydrazine derivatives with pyridazine precursors .
Functionalization :
- Thiophen-3-yl group introduction via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Ethylthio and benzamide moieties are added through alkylation or amide coupling reactions .
Purification : Techniques like column chromatography or HPLC ensure >95% purity .
Critical parameters : Reaction temperature (often 80–120°C), solvent choice (DMF or THF), and catalysts (e.g., Pd for cross-coupling) .
Q. How is the compound characterized to confirm structural integrity?
Methodological steps include:
Q. What are the recommended storage conditions to ensure compound stability?
- Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the ethylthio group .
- Use amber vials to avoid photodegradation of the thiophene ring .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., triazolopyridazines with thiophene substituents ).
- Density Functional Theory (DFT) : Simulate expected NMR shifts and compare with experimental data .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., benzamide vs. triazole protons) .
Q. What strategies optimize reaction yields for the ethylthio moiety introduction?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiolate intermediate .
- Catalyst screening : Test bases like NaH or K₂CO₃ to deprotonate the thiol group .
- Temperature control : Maintain 60–80°C to balance reactivity and side-product formation .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog synthesis : Modify substituents (e.g., replace ethylthio with methylthio or arylthio) to assess impact on bioactivity .
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Computational docking : Map interactions between the benzamide group and binding pockets (e.g., using AutoDock Vina) .
Q. What analytical methods resolve impurities from incomplete coupling reactions?
- HPLC-MS : Identify impurities via mass fragmentation patterns (e.g., unreacted pyridazine precursors) .
- Prep-TLC : Isolate impurities for structural elucidation .
- Kinetic monitoring : Use in-situ IR to track reaction progress and optimize coupling time .
Methodological Notes
- Contradiction analysis : When biological assay results conflict (e.g., IC₅₀ variability), validate using orthogonal assays (e.g., Western blot vs. enzymatic activity) .
- Scale-up considerations : Replace column chromatography with recrystallization for large-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
